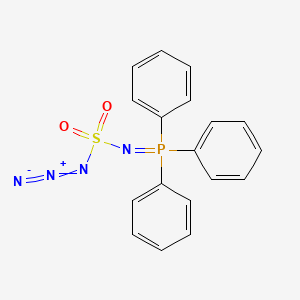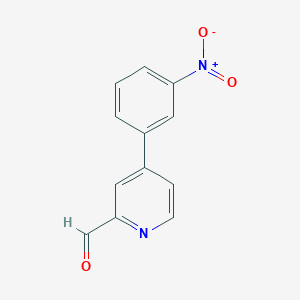
4-(3-Nitrophenyl)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Nitrophenyl)pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a nitrophenyl group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)pyridine-2-carbaldehyde typically involves the nitration of pyridine derivatives followed by formylation. One common method is the nitration of 4-phenylpyridine to introduce the nitro group at the 3-position of the phenyl ring. This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde group at the 2-position of the pyridine ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-(3-Nitrophenyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 4-(3-Nitrophenyl)pyridine-2-carboxylic acid.
Reduction: 4-(3-Aminophenyl)pyridine-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Nitrophenyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(3-Nitrophenyl)pyridine-2-carbaldehyde depends on its application. In biological systems, the aldehyde group can form Schiff bases with amines, which can then participate in various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets .
類似化合物との比較
Similar Compounds
Pyridine-2-carbaldehyde: Lacks the nitrophenyl group, making it less reactive in certain substitution reactions.
Pyridine-3-carbaldehyde: Has the aldehyde group at a different position, affecting its reactivity and applications.
Pyridine-4-carbaldehyde: Similar to pyridine-2-carbaldehyde but with the aldehyde group at the 4-position.
Uniqueness
4-(3-Nitrophenyl)pyridine-2-carbaldehyde is unique due to the presence of both a nitrophenyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
52583-68-3 |
|---|---|
分子式 |
C12H8N2O3 |
分子量 |
228.20 g/mol |
IUPAC名 |
4-(3-nitrophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8N2O3/c15-8-11-6-10(4-5-13-11)9-2-1-3-12(7-9)14(16)17/h1-8H |
InChIキー |
XVVCSDJOANJABB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


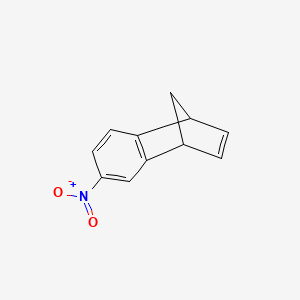
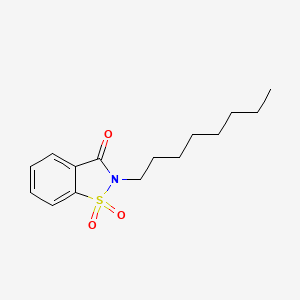
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)

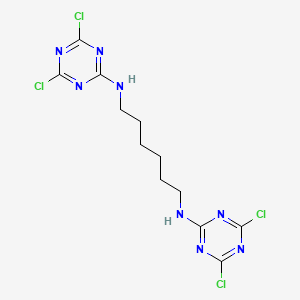
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
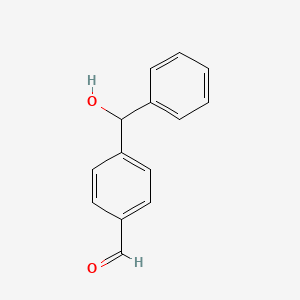
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
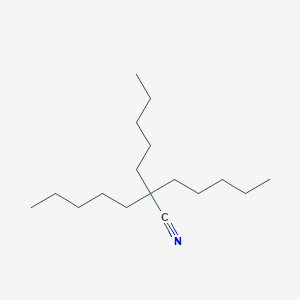
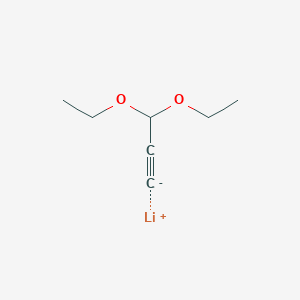
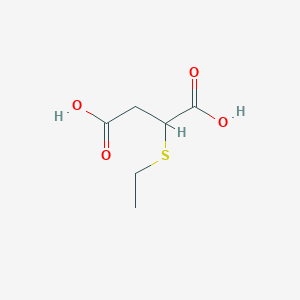
![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
